A Technical Guide to the Solubility Profile of 2-Methyl-5-nitrobenzamide in Organic Solvents
A Technical Guide to the Solubility Profile of 2-Methyl-5-nitrobenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of 2-Methyl-5-nitrobenzamide in various organic solvents. In the absence of direct experimental data in publicly accessible literature, this document establishes a predictive framework based on the compound's molecular structure and the well-documented behavior of its constituent functional groups. We delve into the theoretical underpinnings of solubility, detailing the influence of the amide, nitro, and methyl functionalities on solvent-solute interactions. Furthermore, this guide presents robust, field-proven experimental protocols for the precise determination of solubility, including the isothermal equilibrium method and gravimetric analysis. To ensure the practical utility of the generated data, we also describe the application of thermodynamic models, such as the van't Hoff and modified Apelblat equations, for data correlation and the determination of key thermodynamic parameters. This document is intended to serve as a foundational resource for researchers, enabling informed solvent selection and the design of rigorous experimental investigations into the solubility of 2-Methyl-5-nitrobenzamide.
Theoretical Framework for Solubility Prediction
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." This principle is a qualitative summation of the intermolecular forces between solute and solvent molecules. The molecular structure of 2-Methyl-5-nitrobenzamide, featuring an aromatic ring, a methyl group, a nitro group, and a primary amide group, dictates its solubility behavior.
-
Amide Group (-CONH₂): The primary amide group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair).[1][2] This functionality generally enhances solubility in polar, protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) that can accept hydrogen bonds.[3][4] However, the ability of primary and secondary amides to form strong intermolecular hydrogen bonds with each other can lead to high lattice energy in the solid state, which can counteract the favorable interactions with the solvent, thus limiting solubility compared to analogous amines or carboxylic acids.[3][5]
-
Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and highly polar.[6] Its presence can increase the polarity of the molecule, potentially enhancing solubility in polar solvents.[7] The electron-withdrawing nature of the nitro group can also influence the hydrogen bonding capability of the amide group.[6][8]
-
Methyl Group (-CH₃) and Aromatic Ring (C₆H₃): The methyl group and the benzene ring are nonpolar, hydrophobic moieties. As the size of the nonpolar portion of a molecule increases, its solubility in polar solvents tends to decrease, while its solubility in nonpolar solvents (e.g., toluene, hexane) may increase.[5] The aromatic ring, however, can also participate in π-π stacking interactions, which can influence solubility in aromatic solvents.[9]
Based on this structural analysis, 2-Methyl-5-nitrobenzamide is expected to exhibit moderate to good solubility in polar aprotic and polar protic organic solvents, with lower solubility in nonpolar solvents.
Predicted Solubility Profile
While quantitative data is not available, a qualitative and predictive solubility profile can be established. This profile is crucial for initial solvent screening in applications such as synthesis, purification (crystallization), and formulation.
| Solvent Class | Representative Solvents | Predicted Solubility of 2-Methyl-5-nitrobenzamide | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds from the amide N-H group are expected to lead to favorable solvation. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the amide and nitro groups. Solubility may be slightly lower than in polar aprotic solvents if the solvent's hydrogen bonding network is significantly disrupted. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring of the solute will interact favorably with these solvents through van der Waals forces and potential π-π stacking. However, the polar amide and nitro groups will be poorly solvated, limiting overall solubility. |
| Nonpolar Aliphatic | Hexane, Heptane | Low | The dominant interactions would be weak van der Waals forces. The highly polar amide and nitro groups will not be effectively solvated, resulting in poor solubility. |
| Chlorinated | Dichloromethane | Low to Moderate | Dichloromethane is a weakly polar solvent and may offer some solubility due to dipole-dipole interactions, but it is not expected to be a strong solvent for this compound. |
Experimental Determination of Solubility
Accurate solubility data must be determined empirically. The following protocols describe robust methods for quantifying the solubility of 2-Methyl-5-nitrobenzamide.
Isothermal Equilibrium Method
The isothermal equilibrium (or shake-flask) method is a widely accepted technique for determining thermodynamic solubility.[10] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
-
Preparation: Add an excess amount of solid 2-Methyl-5-nitrobenzamide to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature bath or shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration remains constant.[11]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples at the experimental temperature.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid precipitation due to temperature changes, the sampling equipment should be pre-equilibrated to the experimental temperature.
-
Quantification: Analyze the concentration of 2-Methyl-5-nitrobenzamide in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve prepared with known concentrations of the compound.[12][13]
Caption: Isothermal Equilibrium Method Workflow.
Gravimetric Analysis
Gravimetric analysis is a fundamental and highly accurate method for determining solubility, particularly when the solvent is volatile and the solute is thermally stable.[14][15]
-
Saturated Solution Preparation: Prepare a saturated solution of 2-Methyl-5-nitrobenzamide in the chosen solvent as described in the isothermal equilibrium method (steps 1-3).
-
Sampling and Weighing: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish or beaker).[16]
-
Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solid residue is completely dry.
-
Drying to Constant Weight: Place the container with the solid residue in an oven at a temperature below the melting point of 2-Methyl-5-nitrobenzamide to remove any residual solvent. Periodically cool the container in a desiccator and weigh it until a constant weight is achieved.[11][16]
-
Calculation: The mass of the dissolved solute is the final constant weight of the container with the residue minus the initial weight of the empty container. The solubility can then be expressed in terms of mass of solute per volume or mass of solvent.
Caption: Gravimetric Analysis Workflow for Solubility.
Thermodynamic Modeling of Solubility Data
To enhance the utility of experimental solubility data, it can be correlated with temperature using thermodynamic models. This allows for the interpolation of solubility at various temperatures and the calculation of thermodynamic properties of dissolution.
The Modified Apelblat Equation
The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature.[17][18] The equation is as follows:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute
-
T is the absolute temperature in Kelvin
-
A, B, and C are empirical parameters obtained by fitting the equation to the experimental data.
The modified Apelblat equation is generally more accurate over a wider temperature range compared to simpler models.[19]
The van't Hoff Equation
The van't Hoff equation describes the relationship between the equilibrium constant (in this case, solubility) and temperature.[20][21] A plot of ln(x) versus 1/T (a van't Hoff plot) can be used to determine the thermodynamic parameters of dissolution.[22][23] The integrated form of the equation is:
ln(x) = -ΔH°/R(1/T) + ΔS°/R
where:
-
ΔH° is the standard enthalpy of dissolution
-
ΔS° is the standard entropy of dissolution
-
R is the ideal gas constant
This model assumes that ΔH° is constant over the temperature range studied. The enthalpy and entropy of dissolution provide insight into the dissolution process, indicating whether it is endothermic or exothermic and whether it is driven by enthalpy or entropy changes.[23]
Conclusion
References
-
Wikipedia. (n.d.). Amide. Retrieved February 4, 2026, from [Link]
-
Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved February 4, 2026, from [Link]
-
Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved February 4, 2026, from [Link]
-
Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved February 4, 2026, from [Link]
-
Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved February 4, 2026, from [Link]
-
Journal of Chemical & Engineering Data. (2020). Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation | Journal of Chemical Information and Modeling. Retrieved February 4, 2026, from [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved February 4, 2026, from [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved February 4, 2026, from [Link]
-
YouTube. (2023). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved February 4, 2026, from [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved February 4, 2026, from [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. Retrieved February 4, 2026, from [Link]
-
Pharmastate. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2012). A Method to Predict the Equilibrium Solubility of Drugs in Solid Polymers near Room Temperature Using Thermal Analysis. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Van 't Hoff equation. Retrieved February 4, 2026, from [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Retrieved February 4, 2026, from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2022). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Retrieved February 4, 2026, from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved February 4, 2026, from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 4, 2026, from [Link]
-
Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved February 4, 2026, from [Link]
-
YouTube. (2023). Van't Hoff Equation - Derivation EASY and FAST (integrated form). Retrieved February 4, 2026, from [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved February 4, 2026, from [Link]
-
YouTube. (2023). Solubility of Organic Compounds. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved February 4, 2026, from [Link]
-
RSC Publishing. (n.d.). RSC Advances. Retrieved February 4, 2026, from [Link]
-
PubMed. (n.d.). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2024). (PDF) Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. Retrieved February 4, 2026, from [Link]
-
ThermoML. (2016). Thermochim. Acta 2016, 630, 1-10. Retrieved February 4, 2026, from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved February 4, 2026, from [Link]
-
Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved February 4, 2026, from [Link]
-
YouTube. (2022). Van't Hoff Equation Exam Problems! (Thermodynamics). Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. Retrieved February 4, 2026, from [Link]
Sources
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nitro compound - Wikipedia [en.wikipedia.org]
- 7. svedbergopen.com [svedbergopen.com]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. improvedpharma.com [improvedpharma.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. msesupplies.com [msesupplies.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pharmajournal.net [pharmajournal.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Van 't Hoff equation - Wikipedia [en.wikipedia.org]
- 21. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
